Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate
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Overview
Description
Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group, an ethyl ester group, and a conjugated enone system linked to a chloropyridine moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the phenyl group: This step often involves the use of phenylhydrazine or a phenyl-substituted β-diketone.
Formation of the enone system: This can be accomplished through aldol condensation reactions involving the appropriate aldehyde and ketone precursors.
Attachment of the chloropyridine moiety: This step typically involves nucleophilic substitution reactions using 2-chloropyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The enone system can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The enone system can be reduced to form saturated ketones or alcohols.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Amino, thio, and alkoxy derivatives.
Scientific Research Applications
Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s enone system can act as a Michael acceptor, reacting with nucleophilic sites on biological macromolecules, such as proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 4-acetyl-2-chloropyridine
- Ethyl 2-pyridylacetate
Uniqueness
Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloropyridine moiety, in particular, differentiates it from other pyrazole derivatives and contributes to its unique properties and applications.
Properties
IUPAC Name |
ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-2-27-20(26)19-15(13-24(23-19)16-6-4-3-5-7-16)8-9-17(25)14-10-11-22-18(21)12-14/h3-13H,2H2,1H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVYRBPBZCPQOW-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=CC(=O)C2=CC(=NC=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C=C1/C=C/C(=O)C2=CC(=NC=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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